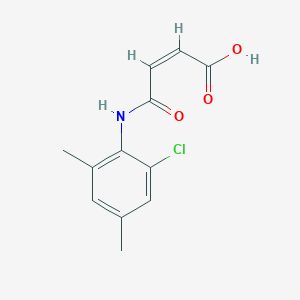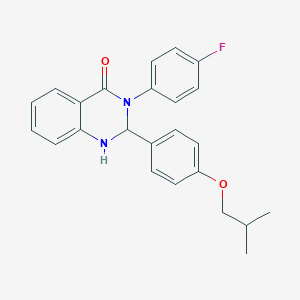![molecular formula C21H11F3N2O4 B388672 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B388672.png)
5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both nitrophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Friedel-Crafts Acylation: Formation of the isoindole core.
Substitution Reaction: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the trifluoromethyl group.
5-(2-Nitrophenyl)-2-(trifluoromethyl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the phenyl group.
Uniqueness
The presence of both the nitrophenyl and trifluoromethylphenyl groups in 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE provides unique chemical properties that can be exploited in various applications, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H11F3N2O4 |
|---|---|
Molecular Weight |
412.3g/mol |
IUPAC Name |
5-(2-nitrophenyl)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H11F3N2O4/c22-21(23,24)13-4-3-5-14(11-13)25-19(27)16-9-8-12(10-17(16)20(25)28)15-6-1-2-7-18(15)26(29)30/h1-11H |
InChI Key |
GLHWQDNSXMALOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388590.png)
![N-[(2E,5Z)-5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B388591.png)
![5-amino-3-[1-cyano-2-(3,5-dibromo-2-isopropoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B388592.png)
![2-(4-isopropoxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388593.png)
![17-(1,3-Benzodioxol-5-yl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388595.png)
![4-[3-(Methylsulfanyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B388597.png)
![2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B388602.png)



![2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B388608.png)
![5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388610.png)
![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388611.png)
![5-(5-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-4-(4-METHYLBENZOYLOXY)-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE](/img/structure/B388612.png)
